Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-5-6(7(13)14-2)3-12-8(11-5)9-4-10-12/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTPHRVLXFXBLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C=C1C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701181365 | |
| Record name | Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701181365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108129-02-8 | |
| Record name | Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108129-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701181365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions often include heating the reactants in a suitable solvent, such as ethanol, under reflux conditions for several hours. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Substitution Reactions
The ester group at position 6 and methyl group at position 5 participate in nucleophilic substitution reactions. Key examples include:
Nucleophilic Acyl Substitution
The methyl ester undergoes hydrolysis or transesterification under acidic/basic conditions:
This reaction is critical for generating derivatives with improved solubility or biological activity.
Cycloaddition and Ring Functionalization
The triazole-pyrimidine scaffold participates in cycloaddition reactions to form fused polycyclic systems.
Diels-Alder Reactions
Reaction with dienophiles like maleic anhydride generates bicyclic adducts, expanding the heterocyclic framework .
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at position 7:
This method diversifies the compound’s electronic and steric properties .
Oxidation of Methyl Groups
The methyl group at position 5 is oxidized to a carboxylic acid using KMnO₄ in acidic conditions:
This modification alters hydrogen-bonding capabilities.
Reduction of Ester to Alcohol
Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol:
The alcohol intermediate is used for further derivatization.
Ester Hydrolysis
Controlled hydrolysis yields the carboxylic acid, a precursor for metal complexes:
Copper(II) complexes of the hydrolyzed product show enhanced antimicrobial activity .
Condensation with Hydrazines
Reaction with hydrazines forms hydrazide derivatives, which are intermediates for heterocyclic expansions:
These derivatives are precursors to triazolo-triazine systems .
Functional Group Interconversion
Mechanistic Insights
-
Nucleophilic Aromatic Substitution : The electron-deficient pyrimidine ring facilitates substitution at position 7, with leaving groups (e.g., halides) replaced by nucleophiles like amines or alkoxides .
-
Radical Reactions : Under UV light, the methyl group undergoes hydrogen abstraction, forming radicals that dimerize or react with traps .
Scientific Research Applications
Structural Characteristics
The compound features a triazole ring fused with a pyrimidine structure, which contributes to its biological activity and stability. The presence of the methyl group enhances its lipophilicity, potentially improving its bioavailability.
Medicinal Chemistry
Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been studied for its potential as an antiviral agent. Research indicates that derivatives of this compound exhibit significant antiviral activities against various viruses.
Case Study: Antiviral Activity
A study demonstrated that the synthesis of related triazolo-pyrimidine derivatives resulted in compounds with potent activity against influenza viruses. The microwave-assisted synthesis method yielded high conversion rates (up to 95%) for these derivatives, indicating a promising pathway for developing antiviral medications .
Agriculture
This compound can also serve as a precursor for developing agrochemicals. Its structure allows for modifications that could lead to effective herbicides or fungicides.
Case Study: Agrochemical Development
Research has shown that modifications to the triazolo-pyrimidine framework can lead to compounds with enhanced herbicidal activity against specific weed species. These findings suggest that such compounds could be integrated into sustainable agricultural practices .
Material Science
The unique properties of this compound make it suitable for applications in material science, particularly in the development of polymers and coatings.
Case Study: Polymer Synthesis
In one study, the incorporation of this compound into polymer matrices resulted in materials with improved thermal stability and mechanical properties. This application is particularly relevant for developing advanced materials used in electronics and packaging .
Table 1: Summary of Biological Activities
| Compound Variant | Activity Type | Target Organism/Pathogen | Reference |
|---|---|---|---|
| This compound | Antiviral | Influenza Virus | |
| Modified Derivative | Herbicidal | Various Weed Species | |
| Polymer Composite | Mechanical Properties | N/A |
Table 2: Synthesis Methods and Yields
Mechanism of Action
The mechanism of action of methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as dihydroorotate dehydrogenase, which plays a role in pyrimidine biosynthesis . Additionally, it may bind to RNA or DNA, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Methyl 2,5-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Ethyl 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Molecular Formula : C₁₀H₁₂N₄O₂
- Molecular Weight : 220.23 g/mol (CAS: 1871041-43-8)
- Structural Difference : Ethyl ester at position 6 and methyl groups at positions 5 and 5.
- Impact : The ethyl ester increases hydrophobicity compared to the methyl ester, which could improve membrane permeability but reduce aqueous solubility.
Methyl 7-(4-Fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Ethyl 5-Phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Molecular Formula : C₂₃H₂₄N₄O₅
- Molecular Weight : 436.46 g/mol (CAS: 727407-43-4)
- Structural Difference : Bulky aryl substituents (phenyl and trimethoxyphenyl) at positions 5 and 6.
- Impact : The trimethoxyphenyl group is associated with enhanced antiproliferative activity in cancer cell lines due to improved π-π stacking and hydrogen bonding .
Physicochemical Comparison
Biological Activity
Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is . It features a triazole ring fused with a pyrimidine structure, which is known to enhance various biological activities. The compound exhibits a melting point of approximately 226 °C and has a purity level exceeding 98% in commercial preparations .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo[1,5-a]pyrimidine derivatives. For instance:
- A series of derivatives were synthesized and tested against several human cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). Among these compounds, one derivative exhibited IC50 values of 9.47 μM for MGC-803, 9.58 μM for HCT-116, and 13.1 μM for MCF-7, indicating potent antiproliferative effects .
- The mechanism of action often involves the inhibition of the ERK signaling pathway , which is crucial for cell proliferation and survival. This inhibition leads to reduced phosphorylation levels of key proteins involved in the pathway (e.g., ERK1/2, c-Raf) and ultimately results in apoptosis and cell cycle arrest .
Antimicrobial Activity
The compound also shows promising antimicrobial properties :
- Various derivatives of triazolo[1,5-a]pyrimidines have demonstrated significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) that suggest effective bacteriostatic properties .
- Additionally, compounds derived from this scaffold have been explored for their antiviral activities against viruses like Zika and Dengue virus, showing effective inhibition at low micromolar concentrations .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and survival pathways. For instance, some compounds have been identified as potent inhibitors of cyclin-dependent kinases (CDK), which are critical regulators of the cell cycle .
- Induction of Apoptosis : The ability to induce apoptosis through various signaling pathways is a common feature among triazolo[1,5-a]pyrimidine derivatives. This includes modulation of proteins involved in apoptosis such as Bcl-2 family members .
Case Studies
Several case studies illustrate the effectiveness of these compounds:
- Study on Antiproliferative Effects : In vitro studies demonstrated that specific triazolo[1,5-a]pyrimidine derivatives significantly inhibited the growth of cancer cells while sparing normal cells. The most active compound was shown to induce G2/M phase arrest and apoptosis in MGC-803 cells .
- Antimicrobial Evaluation : A comparative study on the antimicrobial efficacy of various triazolo derivatives revealed that those with specific substituents exhibited enhanced activity against both gram-positive and gram-negative bacteria .
Q & A
Q. What are the common synthetic routes for preparing Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?
The compound is typically synthesized via cyclocondensation reactions. A widely used method involves reacting 5-amino-1,2,4-triazole derivatives with β-ketoesters under acidic or molten-state conditions. For example:
- Catalyst Selection : TMDP (tetramethylenediamine piperazine) in ethanol/water (1:1 v/v) achieves high yields but requires careful handling due to toxicity .
- Alternative Conditions : Diethyl ethoxymethylenemalonate and glacial acetic acid under reflux can also yield triazolopyrimidine carboxylates, though regioselectivity may vary .
Q. How is the purity and identity of the compound validated in academic research?
Key characterization methods include:
- NMR Spectroscopy : and NMR (e.g., δ 8.41 ppm for triazole protons, δ 4.26 ppm for ester methylene groups) .
- Microanalysis : Carbon, hydrogen, and nitrogen content are verified via elemental analysis (e.g., Perkin-Elmer 240-B) .
- Melting Point Analysis : Sharp melting points (e.g., 192–240°C) confirm crystalline purity .
Q. What solvents and reaction conditions optimize yield while minimizing hazards?
- Solvent Systems : Ethanol/water mixtures (1:1 v/v) reduce toxicity risks compared to pure organic solvents .
- Catalyst Alternatives : Piperidine is avoided due to regulatory restrictions; TMDP is preferred but requires strict safety protocols .
Advanced Research Questions
Q. How can regioselectivity challenges in triazolopyrimidine synthesis be addressed?
Regioselectivity depends on reaction conditions:
- Ionic vs. Acidic Media : Acidic conditions (e.g., acetic acid) favor 5-methyl-7-phenyl isomers, while ionic conditions promote 7-methyl-5-phenyl derivatives .
- Substituent Effects : Electron-withdrawing groups on the β-ketoester enhance regiocontrol. For example, ethyl 3-oxobutanoate directs methylation to the 5-position .
Q. How do structural modifications influence biological activity (e.g., herbicide efficacy)?
- Sulfonamide Derivatives : Substitution at the pyrimidine 2-position (e.g., N-(2,6-difluorophenyl) groups) enhances herbicidal activity by targeting acetolactate synthase (ALS) enzymes in plants .
- Carboxamide Analogues : Cyclohexyl or cycloheptyl groups at the 6-carboxylate position improve binding affinity to cannabinoid receptors, suggesting broader pharmacological potential .
Q. What strategies resolve contradictions in reaction outcomes across studies?
Q. How can computational methods aid in predicting reactivity or bioactivity?
- DFT Calculations : Predict regioselectivity by analyzing frontier molecular orbitals of intermediates.
- Molecular Docking : Models triazolopyrimidine interactions with ALS enzymes or CB2 receptors to prioritize synthetic targets .
Methodological Recommendations
- Safety : Use fume hoods and personal protective equipment (PPE) when handling TMDP or acetic acid .
- Data Reproducibility : Report solvent ratios, catalyst purity, and heating rates in detail .
- Advanced Characterization : Combine HRMS with - HMBC NMR to resolve structural ambiguities in triazole rings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
